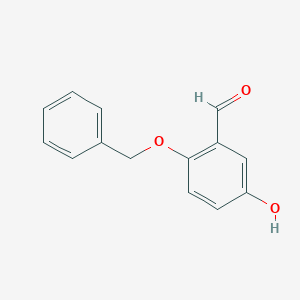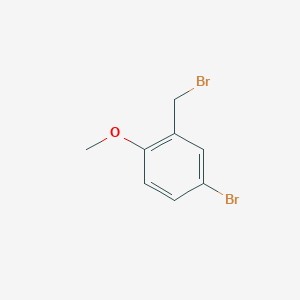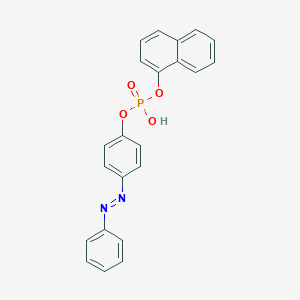
1-Naphthyl 4-phenylazophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl 4-phenylazophenyl phosphate is a chemical compound with the molecular formula C22H17N2O4P and a molecular weight of 404.36 g/mol . It is known for its use as a reagent in the fluorescent assay of phosphodiesterases . The compound is characterized by its unique structure, which includes a naphthyl group, a phenylazophenyl group, and a phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 1-naphthol with 4-phenylazophenyl phosphate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-Naphthyl 4-phenylazophenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of enzyme kinetics, particularly phosphodiesterases.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 1-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound acts as a substrate for phosphodiesterases, leading to the cleavage of the phosphate group and subsequent fluorescence. This property makes it valuable in biochemical assays to study enzyme activity and inhibition .
Comparaison Avec Des Composés Similaires
2-Naphthyl 4-phenylazophenyl phosphate: Similar in structure but with the naphthyl group at a different position.
1-Naphthyl 4-phenylazophenyl sulfate: Contains a sulfate group instead of a phosphate group.
Uniqueness: 1-Naphthyl 4-phenylazophenyl phosphate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent reagent in enzyme assays sets it apart from other similar compounds .
Propriétés
IUPAC Name |
naphthalen-1-yl (4-phenyldiazenylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMGQCUKZYOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
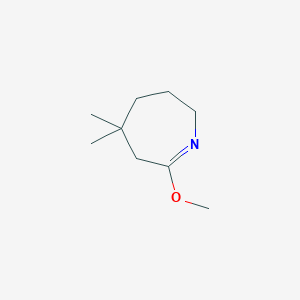
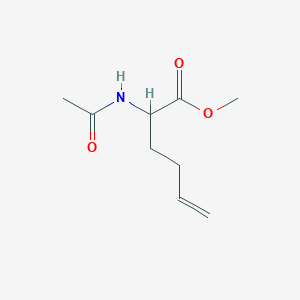

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
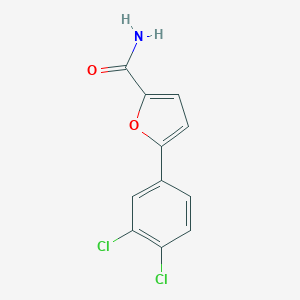
![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
